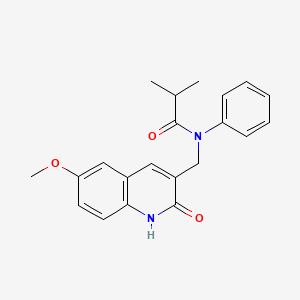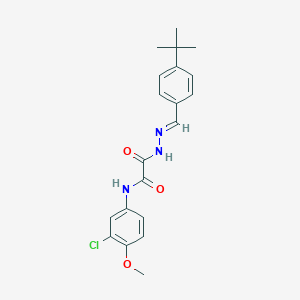
3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse biological activities.
作用机制
The mechanism of action of 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are essential for cancer cell survival and proliferation. It has also been suggested that this compound may induce apoptosis in cancer cells by activating specific cell death pathways.
Biochemical and Physiological Effects:
Studies have shown that 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide can affect various biochemical and physiological processes in the body. For example, it has been found to inhibit the activity of certain enzymes involved in DNA replication and repair, which may contribute to its anti-cancer properties. Additionally, it has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
实验室实验的优点和局限性
One of the primary advantages of using 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide in lab experiments is its potent anti-cancer properties. This compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. Additionally, its relatively simple synthesis method and good yield make it an attractive option for researchers.
However, there are also some limitations associated with the use of this compound in lab experiments. For example, its mechanism of action is not yet fully understood, which may limit its potential applications. Additionally, further studies are needed to determine its toxicity and potential side effects.
未来方向
There are several potential future directions for research on 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide. One area of interest is the development of more potent analogs of this compound with improved anti-cancer properties. Additionally, further studies are needed to determine its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Finally, the elucidation of its mechanism of action and potential side effects will be critical for its further development and clinical application.
Conclusion:
In conclusion, 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide is a promising compound with potential applications in scientific research. Its potent anti-cancer properties and relatively simple synthesis method make it an attractive option for cancer research. However, further studies are needed to determine its toxicity, potential side effects, and mechanism of action. Overall, this compound represents an exciting area of research with significant potential for future development.
合成方法
The synthesis of 3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with N-(pyridin-3-yl(p-tolyl)methyl)amine in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound in good yield and purity. The synthesis method is relatively straightforward and can be carried out using standard laboratory techniques.
科学研究应用
3,4,5-trimethoxy-N-(pyridin-3-yl(p-tolyl)methyl)benzamide has shown promising results in various scientific research applications. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
属性
IUPAC Name |
3,4,5-trimethoxy-N-[(4-methylphenyl)-pyridin-3-ylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-15-7-9-16(10-8-15)21(17-6-5-11-24-14-17)25-23(26)18-12-19(27-2)22(29-4)20(13-18)28-3/h5-14,21H,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCBMMLDECCPSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[(4-methylphenyl)(pyridin-3-yl)methyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)

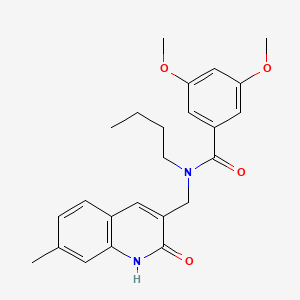

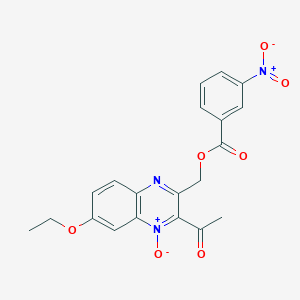
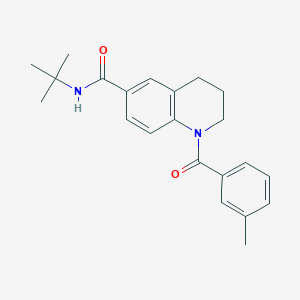
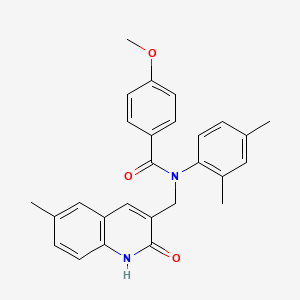
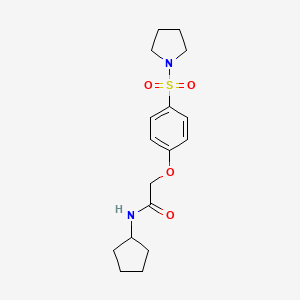
![2-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711963.png)
